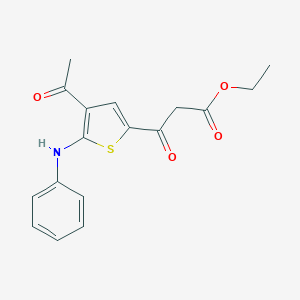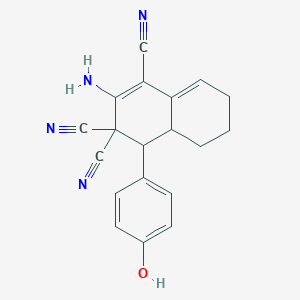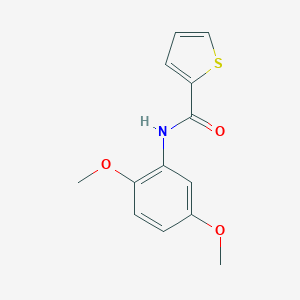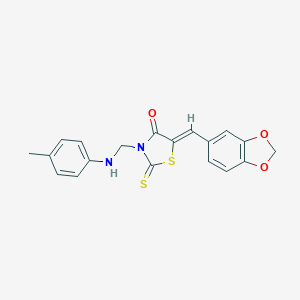
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate, also known as Ethyl 2-(4-acetyl-5-anilinothiophen-2-yl)malonate, is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of thioflavine T, which is a benzothiazole dye that binds to amyloid fibrils. This compound has been used as a fluorescent probe for the detection of amyloid fibrils in biological systems.
作用机制
Target of Action
The primary targets of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include Bcl-2-like protein 11 , G-protein coupled receptor 55 , and Heat shock factor protein 1 . These proteins play crucial roles in cell survival, signal transduction, and stress response, respectively .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their function . The exact nature of these interactions and the resulting changes in target function are currently under investigation.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, binding to Heat Shock Factor-1 (HSF-1) can modulate the stress response pathway . The downstream effects of these pathway modulations are complex and depend on the specific cellular context .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific interactions with its targets and the biochemical pathways it affects . For example, modulation of the stress response pathway via HSF-1 could have broad impacts on cellular function .
实验室实验的优点和局限性
The advantages of using Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate as a fluorescent probe for the detection of amyloid fibrils in biological systems include its high sensitivity, specificity, and selectivity. The compound has a high affinity for amyloid fibrils and emits a strong fluorescence signal upon binding, allowing for the visualization and quantification of amyloid fibrils in biological samples.
The limitations of using this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate include its potential cytotoxicity and photobleaching. The compound may induce cytotoxic effects on living cells at high concentrations, and its fluorescence signal may be reduced or eliminated upon prolonged exposure to light.
未来方向
The future directions for the use of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate in scientific research include the development of new diagnostic and therapeutic applications for the detection and treatment of amyloid-related diseases. The compound may also be used in the development of new imaging techniques for the visualization of amyloid fibrils in vivo. Additionally, the synthesis of new derivatives of this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate may lead to the development of more sensitive and specific fluorescent probes for the detection of amyloid fibrils in biological systems.
合成方法
The synthesis of Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate involves the reaction of ethyl acetoacetate with 4-acetyl-5-anilino-2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
Ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used in scientific research for the detection of amyloid fibrils in biological systems. Amyloid fibrils are insoluble protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The detection of amyloid fibrils in biological samples is important for the diagnosis and treatment of these diseases.
This compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate is a fluorescent probe that binds to amyloid fibrils and emits a strong fluorescence signal upon excitation with light. This property of this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been utilized in the development of several diagnostic and therapeutic applications. For example, this compound 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate has been used to detect amyloid fibrils in the brain tissue of Alzheimer's disease patients, which can aid in the early diagnosis of the disease.
属性
IUPAC Name |
ethyl 3-(4-acetyl-5-anilinothiophen-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-16(21)10-14(20)15-9-13(11(2)19)17(23-15)18-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFXFSKSBODOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(S1)NC2=CC=CC=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B404636.png)



![4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B404643.png)
![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)


![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)


![2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404656.png)

![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)